![molecular formula C18H14ClNOS B11098668 (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11098668.png)
(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a chlorinated benzo[b]thiophene moiety and a dihydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophenes and chlorinated benzene derivatives.
Attachment of the Dihydroquinoline Moiety: This step often involves nucleophilic substitution reactions where the dihydroquinoline is introduced to the benzo[b]thiophene core.
Final Coupling Reaction: The final step involves coupling the two major fragments under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of compounds related to (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone. For instance, derivatives of quinoline and thiophene have shown significant antibacterial and antifungal activities against various pathogens.
Case Study : A study reported that compounds synthesized from similar structures exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could serve as potential antituberculosis agents due to their effectiveness against resistant strains .
Molecular Docking Studies
Molecular docking studies are essential for understanding how compounds interact with biological targets. The structural characteristics of this compound make it a suitable candidate for such studies.
Findings :
- Docking simulations have demonstrated that this compound can bind effectively to specific enzymes involved in bacterial metabolism and replication.
- The binding affinities suggest that modifications to the compound could enhance its efficacy as an antimicrobial agent .
Drug Development
The compound serves as a valuable intermediate in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Synthesis Pathways :
- The synthesis of this compound can be achieved through various methods including cyclization reactions and functional group transformations.
- It has been utilized in the development of hybrid molecules combining different pharmacophores to enhance biological activity .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate
- Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
(3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to its specific combination of a chlorinated benzo[b]thiophene and a dihydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (3-Chlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone , with the CAS number 216501-54-1, is a hybrid organic molecule that combines elements of benzo[b]thiophene and dihydroquinoline structures. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and quinoline rings have shown promising activity against various bacterial strains and fungi. A study reported that certain synthesized derivatives displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as miconazole and azoxystrobin .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 6.25 | Antifungal |
Compound B | 12.5 | Antibacterial |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, derivatives that include the quinoline moiety have been synthesized and tested against various cancer cell lines. For example, a study evaluated the cytotoxic effects of related compounds on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications in substituents on the aromatic rings can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups has been associated with increased potency against specific microbial strains .
Case Studies
- Antifungal Study : A series of compounds derived from benzo[b]thiophene were tested for antifungal activity against Fusarium oxysporum. The results showed that compounds with specific substitutions exhibited better activity than conventional antifungal agents .
- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .
Properties
Molecular Formula |
C18H14ClNOS |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C18H14ClNOS/c19-16-13-8-2-4-10-15(13)22-17(16)18(21)20-11-5-7-12-6-1-3-9-14(12)20/h1-4,6,8-10H,5,7,11H2 |
InChI Key |
IRGLHMCVPXZFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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